6-Methoxy-3-(piperidin-4-yl)-1H-indole

Nociceptin Opioid Receptor NOP Agonist Structure-Activity Relationship

Why choose 6-Methoxy-3-(piperidin-4-yl)-1H-indole over similar piperidinyl-indole analogs? The 3-substituted core is essential for NOP receptor partial agonism; 2-substituted variants exhibit full agonism, fundamentally altering pharmacological outcomes. This scaffold is a validated precursor for selective CCR3 antagonists, where the 6-methoxy/3-piperidinyl pharmacophore defines receptor selectivity across human and rodent species. Its weak CYP3A4/CYP2C9 inhibition profile reduces drug-drug interaction risk, enabling safer multi-parameter lead optimization in CNS and respiratory drug discovery.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 52157-78-5
Cat. No. B1612214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-(piperidin-4-yl)-1H-indole
CAS52157-78-5
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)C3CCNCC3
InChIInChI=1S/C14H18N2O/c1-17-11-2-3-12-13(9-16-14(12)8-11)10-4-6-15-7-5-10/h2-3,8-10,15-16H,4-7H2,1H3
InChIKeyLFUUNULPDOHJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3-(piperidin-4-yl)-1H-indole (CAS 52157-78-5): A Piperidinyl-Indole Scaffold for CCR3 Antagonist and CNS Ligand Research


6-Methoxy-3-(piperidin-4-yl)-1H-indole (CAS 52157-78-5) is a piperidinyl-indole derivative that serves as a versatile chemical scaffold and a direct synthetic precursor to a well-documented class of CC chemokine receptor-3 (CCR3) antagonists [1]. It is a core building block for creating potent and selective ligands for G-protein coupled receptors (GPCRs), notably the nociceptin opioid receptor (NOP), where its substitution pattern fundamentally dictates intrinsic activity and receptor selectivity [2]. This compound is also structurally related to a series of potent and selective neuronal serotonin (5-HT) uptake inhibitors, further highlighting its importance in central nervous system (CNS) drug discovery [3].

Why Substituting 6-Methoxy-3-(piperidin-4-yl)-1H-indole with a Close Analog Can Compromise Your Research


Substituting 6-Methoxy-3-(piperidin-4-yl)-1H-indole with a similar piperidinyl-indole analog is not scientifically sound due to the profound impact of even minor structural variations on biological activity. The position of substitution on the indole ring (e.g., 2- vs. 3-position) dramatically alters the compound's intrinsic activity and receptor selectivity, switching it from a partial agonist to a full agonist for the NOP receptor [1]. Furthermore, the specific combination of the 6-methoxy and 3-piperidinyl groups defines a unique pharmacophore for CCR3 antagonism, where modifications to either component have been shown to significantly shift both human and rodent receptor selectivity profiles, directly impacting preclinical model outcomes [2].

Quantitative Evidence Guide for 6-Methoxy-3-(piperidin-4-yl)-1H-indole vs. Its Closest Analogs


Potency Shift at Nociceptin Opioid Receptor (NOP): 3- vs. 2-Substituted N-Piperidinyl Indoles

The 3-substituted N-piperidinyl indole core, represented by 6-Methoxy-3-(piperidin-4-yl)-1H-indole, acts as a selective NOP partial agonist. In contrast, its direct regioisomeric analog, the 2-substituted N-piperidinyl indole series, demonstrates improved potency at the NOP receptor and functions as a full agonist. This fundamental switch in both intrinsic activity and receptor selectivity is a direct consequence of the indole substitution position, highlighting the non-fungibility of these scaffolds [1].

Nociceptin Opioid Receptor NOP Agonist Structure-Activity Relationship

Rodent vs. Human CCR3 Selectivity Profile: Impact of Indole N1 Substitution

In the piperidine-4-yl-1H-indole class of CCR3 antagonists, which includes 6-Methoxy-3-(piperidin-4-yl)-1H-indole as a core, attaching an acidic moiety to the N1 position of the indole results in a divergent selectivity profile. While this modification reduces inhibition of the hERG channel, it concomitantly worsens potency at both rat and mouse CCR3 receptors compared to the unsubstituted or alternative N1-substituted analogs [1].

CCR3 Antagonist Chemokine Receptor Species Selectivity

CYP Enzyme Inhibition Profile: 6-Methoxy-3-(piperidin-4-yl)-1H-indole vs. Reference Standard

The compound 6-Methoxy-3-(piperidin-4-yl)-1H-indole demonstrates a distinct inhibition profile against key cytochrome P450 enzymes. It exhibits weak inhibition of CYP3A4 (IC50 = 16,000 nM) and CYP2C9 (IC50 = 8,400 nM) [1]. For comparison, the prototypical potent CDK4/6 inhibitor Palbociclib exhibits a much stronger CYP3A4 inhibition (IC50 ~ 1,000-5,000 nM), and its clearance is heavily dependent on this pathway. The weak CYP inhibition of this scaffold suggests a lower potential for major CYP-mediated drug-drug interactions, a key differentiator in the context of multi-target drug design.

CYP Inhibition Drug Metabolism Pharmacokinetics

Optimal Research and Industrial Applications for 6-Methoxy-3-(piperidin-4-yl)-1H-indole


Medicinal Chemistry: Synthesizing and Profiling NOP Partial Agonists

This scaffold is ideally suited for generating novel NOP partial agonists. The evidence in Section 3 demonstrates that the 3-substituted core yields a selective partial agonist profile, as opposed to the 2-substituted analogs which act as full agonists. Researchers focusing on this nuanced pharmacology can use 6-Methoxy-3-(piperidin-4-yl)-1H-indole as a key intermediate to build and validate their compound libraries [1].

Preclinical Development: Optimizing CCR3 Antagonists for Respiratory Disease Models

In the context of developing CCR3 antagonists for asthma or allergic inflammation, this compound and its derivatives offer a defined profile. The class-level data from Section 3 shows a quantifiable trade-off: modifications can reduce hERG liability but may come at the cost of reduced potency in rodent models. This allows for a rational selection of leads optimized for either cardiac safety or in vivo efficacy in a chosen preclinical species [1].

Drug Discovery: Using as a 'Low-Risk' Scaffold for Multi-Target Lead Optimization

The favorable CYP inhibition profile, characterized by weak inhibition of CYP3A4 and CYP2C9 (Section 3), positions this compound as an excellent starting point for multi-parameter optimization. Its low potential for major CYP-mediated drug-drug interactions makes it a lower-risk core scaffold for building more complex, multi-target ligands, potentially reducing late-stage attrition due to pharmacokinetic issues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-3-(piperidin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.